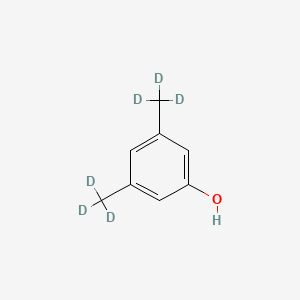

3,5-Dimethyl-d6-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Quantitative Analytical Applications in Contemporary Research

Role as an Internal Standard in Mass Spectrometry (GC-MS, LC-MS, HRMS)

In mass spectrometry-based quantitative analysis, the ideal internal standard possesses chemical and physical properties nearly identical to the analyte of interest. nih.gov Isotopically labeled compounds, such as 3,5-Dimethyl-d6-phenol, are considered the gold standard for this purpose. nih.gov The substitution of six hydrogen atoms with deuterium (B1214612) atoms on the two methyl groups results in a molecule that behaves almost identically to the native 3,5-dimethylphenol (B42653) during sample preparation, chromatographic separation, and ionization. chromatographyonline.comresearchgate.net However, its increased mass allows it to be clearly distinguished from the analyte by the mass spectrometer, a technique known as isotope dilution mass spectrometry (IDMS). nih.govcanada.ca

Mitigation of Matrix Effects and Ion Suppression

A significant challenge in quantitative mass spectrometry, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." myadlm.orgnih.gov This phenomenon occurs when co-eluting compounds from a complex sample matrix (e.g., urine, plasma, soil extracts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.govscielo.br This variability can severely compromise the accuracy and reproducibility of the results. nih.gov

By adding a known quantity of this compound to a sample prior to analysis, these effects can be effectively negated. Because the deuterated standard co-elutes and shares physicochemical properties with the analyte, it is subjected to the same degree of ion suppression or enhancement. chromatographyonline.comresearchgate.net Consequently, by calculating the ratio of the analyte's signal response to the internal standard's signal response, the variations caused by the matrix effect are normalized, leading to a more reliable quantification. scielo.br It is important to note, however, that the deuterium substitution can sometimes cause a slight shift in chromatographic retention time, which may lead to differential matrix effects if the analyte and standard elute into regions of rapidly changing ion suppression. myadlm.org

Enhancing Precision and Accuracy in Quantitative Analysis

The use of this compound as an internal standard is fundamental to improving the precision and accuracy of analytical methods. nih.gov It compensates for variations that can occur at multiple stages of the analytical workflow, including:

Sample Preparation: Losses of the analyte during extraction, concentration, and transfer steps are accounted for, as the internal standard experiences similar losses.

Instrumental Variability: Fluctuations in injection volume and detector response are corrected by the constant presence of the internal standard.

Isotope dilution mass spectrometry is recognized as a reference technique for quantitative analysis due to the high precision and accuracy afforded by the use of stable isotope-labeled internal standards. nih.gov By normalizing the analyte response to that of the known concentration of the deuterated standard, systematic and random errors are minimized, ensuring the final calculated concentration is a robust and accurate representation of the true value in the sample. nih.gov

Applications in Environmental and Biochemical Sample Analysis

The quantification of phenols and their derivatives is of significant interest in environmental monitoring and biochemical studies due to their widespread presence and potential biological effects. nih.gov 3,5-Dimethylphenol, a component of industrial waste and a natural product, is often analyzed in complex matrices. nih.govgoogle.com

The utility of deuterated phenol (B47542) standards is well-documented in these fields. For instance, methods for analyzing phenolic compounds in drinking water and wastewater often specify the use of isotopically labeled standards to ensure accuracy in complex samples. ncasi.org In one study focused on the determination of various environmental phenols in human urine via UPLC-MS/MS, the use of corresponding isotope-labeled internal standards was crucial for accurate quantification. oup.com Similarly, the analysis of alkylphenols in fish tissue utilized derivatization followed by GC-MS, a technique where deuterated standards are invaluable for correcting matrix interference. dphen1.com

A specific application demonstrating the principle involves the analysis of various phenols in estuary water and sediment. In a study employing liquid chromatography-high resolution mass spectrometry (LC-HRMS), D6-labeled standards were used for the quantification of several phenolic compounds, including 3,5-dimethylphenol (3,5-DMP), to achieve reliable results in these challenging environmental matrices.

Table 1: Representative Phenolic Analytes and their Labeled Standards for LC-HRMS Analysis

| Analyte | Labeled Internal Standard |

| Phenol | Phenol-d6 |

| p-Cresol | p-Cresol-d8 |

| 3,5-Dimethylphenol (3,5-DMP) | 3,5-DMP-d6 |

| 2,4-Dichlorophenol (2,4-DCP) | 2,4-DCP-d3 |

| o-Nitrophenol (o-NP) | o-NP-d4 |

This table is a representative example based on methodologies using deuterated standards for phenol analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Applications

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of substances. researchgate.netmestrelab.com The technique is based on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal. researchgate.netfujifilm.com

Precision Quantification of Analytes Using Deuterated Standards

The use of deuterated compounds like this compound offers distinct advantages as internal standards in ¹H qNMR. In ¹H NMR, the signals arise from hydrogen-1 nuclei. By replacing the six protons on the two methyl groups with deuterium (d6), these groups become "silent" in the ¹H spectrum. This strategic labeling simplifies the spectrum and significantly reduces the potential for signal overlap between the standard and the analyte, a critical factor for achieving high precision. researchgate.net

The remaining protons on the aromatic ring of this compound would provide the necessary, well-resolved signals for quantification. While specific published applications detailing the use of this compound for qNMR are not widespread, the principle of using strategically deuterated molecules as internal standards is a well-established technique to enhance the accuracy and reliability of qNMR measurements. bwise.kr For example, deuterated standards such as 3-(trimethylsilyl)-1-propanesulfonic acid-d6 are employed for the qNMR analysis of pesticides. bwise.kr This approach provides clean, isolated reference signals, thereby improving the precision of analyte quantification.

Method Development and Validation Frameworks Incorporating this compound

The integration of this compound as an internal standard is a strategic approach in the development and validation of analytical methods. clearsynth.com Deuterated standards are chemically almost identical to their non-deuterated counterparts, meaning they exhibit similar behavior during sample preparation, extraction, and chromatographic separation. texilajournal.com However, their difference in mass allows for clear differentiation by a mass spectrometer. clearsynth.com This property is invaluable for compensating for variations in sample matrix effects and extraction efficiency, which are common challenges in complex samples like environmental and biological materials. clearsynth.comtexilajournal.com

Method validation, a critical process to ensure an analytical procedure is reliable and robust, often employs deuterated standards like this compound. clearsynth.comtexilajournal.com This validation encompasses several key parameters, including linearity, limits of detection and quantification, and precision, to establish the method's performance characteristics. nih.gov The use of a deuterated internal standard is highly recommended, especially for mass spectrometry-based methods, as it helps to correct for systematic errors and variability throughout the analytical process. researchgate.net

Linearity and Calibration Curve Establishment

The establishment of linearity is a fundamental aspect of quantitative analysis, demonstrating that the instrumental response is proportional to the concentration of the analyte over a defined range. When using this compound as an internal standard, calibration curves are typically constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. epa.govshimadzu.com This ratioing technique effectively corrects for variations in injection volume and instrumental response.

In practice, a series of calibration standards containing known concentrations of the target analyte (e.g., 3,5-dimethylphenol) and a constant concentration of the internal standard (this compound) are analyzed. For instance, a study developing a method for phenols in drinking water might prepare calibration standards at multiple concentration levels. accustandard.com The resulting data points are then used to generate a linear regression equation. researchgate.net A high coefficient of determination (R²) value, typically greater than 0.99, indicates a strong linear relationship. au.dkmatec-conferences.org Research has shown that calibration curves prepared using deuterated standards exhibit excellent linearity across a range of concentrations. au.dknih.gov

| Analyte | Internal Standard | Concentration Range (µg/mL) | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|

| Phenols | Phenol-d6 | 0.5 - 20 | 0.998 - 0.999 | nih.gov |

| Food Packaging Substances | Deuterated Compounds | Not Specified | > 0.99 | au.dk |

| Phenolic Compounds | Not Specified | 0.5 - 100 | Not Specified | thaiscience.info |

Assessment of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are often calculated based on the signal-to-noise ratio of the analytical instrument, with common ratios being 3:1 for LOD and 10:1 for LOQ. thaiscience.inforesearchgate.net

| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| SPME-GC/MS | Consumer Products | Volatile Compounds | 1 mg/kg | Not Specified | mst.dk |

| GC-MS | Wastewater | Pollutants | 0.3 - 1.7 µg/L | Not Specified | researchgate.net |

| GC-MS | Waterpipe Smoke Particles | Phenols | 0.23 - 0.30 µg | Not Specified | nih.gov |

| UHPLC-MS/MS | Post-mortem Blood | Pharmaceuticals | Not Specified | 0.0008 - 0.010 mg/kg | nih.gov |

Evaluation of Intra- and Inter-Assay Variability

Precision, expressed as intra- and inter-assay variability, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Intra-assay precision (or repeatability) refers to the variation observed within a single analytical run, while inter-assay precision (or reproducibility) assesses the variation between different runs, often on different days or with different analysts. hesiglobal.orgnih.gov

The incorporation of this compound as an internal standard is instrumental in minimizing both intra- and inter-assay variability. By correcting for random and systematic errors that can occur during sample processing and analysis, deuterated standards lead to more consistent and reproducible results. texilajournal.com For instance, a study on the analysis of pharmaceuticals in post-mortem blood using deuterated analogues as internal standards reported precision below 19% for the majority of analytes. nih.gov Another study analyzing pollutants in wastewater found relative standard deviations of less than 10.0% for both intra-day and inter-day measurements. researchgate.net These findings underscore the effectiveness of using deuterated internal standards to enhance the precision of analytical methods.

| Study Focus | Internal Standard Type | Intra-Assay Variability (%RSD or %CV) | Inter-Assay Variability (%RSD or %CV) | Reference |

|---|---|---|---|---|

| Pharmaceuticals in Blood | Deuterated Analogues | < 19% | Not Specified | nih.gov |

| Pollutants in Wastewater | Not Specified | < 10.0% | < 10.0% | researchgate.net |

| Food Packaging Substances | Deuterated Compounds | < 15% (Repeatability) | Not Specified | au.dk |

| Endocrine Disruptors | Deuterated Compounds | Avg. 8% (Instrumental) | Avg. 13% (Instrumental) | nih.gov |

Mechanistic and Isotope Effect Studies

Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium (B1214612), known as the deuterium effect, is particularly common. libretexts.org

Primary kinetic isotope effects (KIEs) are observed when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. libretexts.orgprinceton.edu A normal primary KIE (kH/kD > 1) indicates that the bond to hydrogen is being broken in the rate-limiting step, as the C-H bond is weaker and vibrates at a higher frequency than the C-D bond. acs.orgcolumbia.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization. wikipedia.orgprinceton.edu For instance, a change from sp3 to sp2 hybridization at the labeled carbon generally results in a normal SKIE, while a change from sp2 to sp3 leads to an inverse SKIE. wikipedia.org Deuteration can also influence the acidity of phenols and carboxylic acids, generally decreasing it. acs.org

The oxidation of phenols can proceed through various mechanisms, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or stepwise electron transfer-proton transfer (ET-PT) pathways. acs.orgrsc.org The use of deuterated phenols, such as 3,5-dimethyl-d6-phenol, is instrumental in distinguishing between these pathways.

Significant deuterium KIEs are often indicative of a rate-limiting HAT step. acs.org For example, in the oxidation of para-substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex, the observation of a significant KIE supported a HAT mechanism. acs.org In contrast, the absence of a KIE in the oxidation of certain phenols can suggest a mechanism where C-H bond breaking is not rate-limiting, such as a PTET mechanism where an initial electron transfer is followed by a proton transfer. rsc.org

Studies on the oxidation of phenol (B47542) in water have utilized H/D isotope effects to differentiate between a stepwise mechanism and a concerted proton-electron transfer pathway. pnas.org The magnitude of the KIE can also provide insight into the transition state structure. For instance, a smaller KIE might suggest a transition state that is either very reactant-like or very product-like.

Interactive Table:

Table 1: Kinetic Isotope Effects in Phenol Oxidation| Reaction | Deuterated Substrate | KIE (kH/kD) | Proposed Mechanism |

|---|---|---|---|

| Oxidation by Cupric-Superoxo Complex | p-OMe-DTBP-d | Significant | Hydrogen Atom Transfer (HAT) acs.org |

| Oxidation by Copper(II)-halide Complexes | POMeH(D) | 1.6 | Concerted Proton/Electron Transfer (CPET) rsc.org |

| Oxidation by Copper(II)-halide Complexes | PtBuH(D) | 1.7 | Concerted Proton/Electron Transfer (CPET) rsc.org |

| Oxidation by Copper(II)-halide Complexes | PCOMeH(D) | 1.0 | Proton Transfer followed by Electron Transfer (PTET) rsc.org |

Primary and Secondary Deuterium Isotope Effects in Organic Reactions

Deuterium Tracing in Metabolic Pathway Elucidation

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway. wikipedia.org Deuterium-labeled compounds like this compound are invaluable for elucidating the metabolism of various substances. acs.org

In vitro studies using liver microsomes are a common method to investigate the metabolic fate of xenobiotics. nih.govnih.gov The use of deuterated phenols helps to identify metabolites and understand the enzymatic reactions involved. dphen1.com For example, in the metabolism of bisphenol A (BPA), deuterated analogs, including BPA dimethyl-d6, were used to elucidate the structures of various oxidative metabolites and dimers. dphen1.com The pattern of deuterium retention or loss in the metabolites provided clear evidence for the sites of oxidation and the nature of the linkages in dimers. dphen1.com

Significant deuterium isotope effects have been observed in the in vivo and in vitro metabolism of aromatic substrates, suggesting that multiple pathways can be responsible for the formation of phenols. nih.gov For instance, the metabolism of 1,3,5-[2H3]benzene to phenol showed a deuterium isotope effect, indicating that a cyclohexadienone is a major intermediate. nih.gov

Microorganisms are capable of degrading phenol and other aromatic compounds through various metabolic pathways. tandfonline.comresearchgate.net Deuterium-labeled substrates can be used to trace these degradation routes. The aerobic degradation of phenol typically proceeds via hydroxylation to form catechol, which is then subject to ring cleavage. tandfonline.comfrontiersin.org Anaerobic degradation is less understood but is thought to involve an initial carboxylation step. tandfonline.com

Stable isotope probing, often in combination with techniques like mass spectrometry, allows researchers to follow the incorporation of the isotope into microbial biomass or metabolic intermediates, thereby identifying the organisms responsible for the degradation and the pathways they utilize. researchgate.netnih.gov For example, the use of 13C-labeled benzene (B151609) has helped to distinguish between methylation and hydroxylation as initial steps in its anaerobic degradation. nih.gov While direct studies using this compound in microbial degradation are not extensively documented in the provided results, the principles of using deuterated compounds as tracers are directly applicable.

In Vitro Microsomal Biotransformation Studies with Deuterated Phenols

Hydrogen-Deuterium Exchange (HDX) Phenomena in Phenolic Systems

Hydrogen-deuterium exchange (HDX) is a chemical reaction in which a hydrogen atom in a molecule is replaced by a deuterium atom. nih.gov In phenolic systems, the hydroxyl proton readily exchanges with deuterium when in the presence of a deuterium source like D2O. wikipedia.org This exchange can be catalyzed by acids or bases. nih.gov The hydrogen atoms on the aromatic ring can also undergo exchange, although typically at a much slower rate unless a catalyst is present. wikipedia.orgresearchgate.net

The rate and extent of HDX can provide information about the chemical environment of the hydrogen atoms. wikipedia.org For example, the fact that the hydroxyl hydrogen of phenol exchanges much more readily than the aromatic hydrogens reflects the higher acidity of the hydroxyl proton. wikipedia.org HDX reactions are a valuable tool for preparing deuterated standards for analytical chemistry and for studying reaction mechanisms. nih.govacs.org For instance, comparing the reactivity of a deuterated molecule to its non-deuterated counterpart can reveal kinetic isotope effects, providing insight into the reaction mechanism. acs.org

Advanced Spectroscopic Investigations in Research Contexts

NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecules. In the context of 3,5-Dimethyl-d6-phenol, NMR studies are particularly insightful. The use of stable isotopes in NMR can significantly aid in structural and dynamic analyses of biomolecules. ckisotopes.com

The substitution of hydrogen with deuterium (B1214612) in the methyl groups of 3,5-dimethylphenol (B42653) induces subtle but measurable changes in the NMR spectrum, known as isotope effects on chemical shifts. These effects are particularly valuable for probing hydrogen bonding interactions. nih.gov The chemical shifts of hydroxyl protons are sensitive to the strength of hydrogen bonds. researchgate.net In deuterated solvents like DMSO-d6 or acetone-d6, the proton exchange rate of hydroxyl groups is reduced, allowing for the observation of distinct signals and the study of their interactions. researchgate.net

Deuterium isotope effects on chemical shifts can be used to investigate both intramolecular and intermolecular hydrogen bonds. nih.govmdpi.com The magnitude of the two-bond deuterium isotope effect on ¹³C chemical shifts has been shown to correlate with hydrogen bond strength. mdpi.com By analyzing these isotope effects, researchers can gain information about the geometry and energy of hydrogen bonds involving the phenolic hydroxyl group of this compound. nih.govmdpi.com

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for characterizing complex molecular systems. github.iouobasrah.edu.iq These methods help to resolve overlapping signals in one-dimensional spectra and establish connectivity between different atoms within a molecule. github.io For a molecule like this compound, 2D NMR can be used to:

Assign Proton and Carbon Signals: Unequivocally assign the ¹H and ¹³C chemical shifts of the aromatic ring and the deuterated methyl groups. github.iouobasrah.edu.iq

Study Intermolecular Interactions: By observing changes in chemical shifts and the appearance of intermolecular cross-peaks in NOESY or ROESY spectra, the interactions between this compound and other molecules in solution can be characterized.

Analyze Complex Mixtures: In the context of metabolomics or reaction monitoring, 2D NMR can help to identify and characterize the components of a complex mixture containing this compound and its derivatives. nih.govnih.gov

The use of deuterated solvents like DMSO-d6 is common in these studies to minimize solvent interference and facilitate the observation of exchangeable protons. rsc.orgrasayanjournal.co.in

Isotope Effects on Chemical Shifts for Hydrogen Bond Analysis

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of compounds, as well as for studying their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of less than 5 ppm. enovatia.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. enovatia.comresearchgate.net For this compound, HRMS is crucial for confirming the incorporation of six deuterium atoms. The measured monoisotopic mass will be significantly different from its non-deuterated counterpart, providing direct evidence of successful isotopic labeling. The ability of HRMS to resolve isotopic peaks is essential for this confirmation. enovatia.com

| Property | Value |

| Molecular Formula | C₈H₄D₆O |

| Exact Mass | 128.11 g/mol |

| Isotopic Purity | >98% (typical) |

This table presents typical data for this compound and may vary between specific batches.

When this compound is used in metabolic or chemical reaction studies, mass spectrometry is employed to trace the distribution of the deuterium label in the resulting products. This provides valuable information about reaction mechanisms and metabolic pathways. acs.orgnih.gov By analyzing the mass spectra of metabolites or products, researchers can determine which parts of the molecule originated from the deuterated precursor. The fragmentation patterns observed in MS/MS experiments can further pinpoint the location of the deuterium atoms within the product molecules. This approach is widely used in drug metabolism studies to understand how the body processes a particular compound. acs.org

High-Resolution Mass Spectrometry for Isotopic Confirmation

Infrared and UV-Visible Spectroscopy for Reaction Monitoring and Photophysical Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying functional groups within a molecule. uobasrah.edu.iq For this compound, the IR spectrum will show characteristic absorption bands for the O-H and C-O stretching of the phenol (B47542) group, as well as absorptions associated with the aromatic ring. libretexts.org The deuteration of the methyl groups will lead to a shift in the C-D stretching and bending vibrations to lower wavenumbers compared to the C-H vibrations of the non-deuterated compound. This shift can be used to monitor the progress of deuteration reactions. researchgate.net

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Phenolic compounds like 3,5-dimethylphenol exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. researchgate.netnist.gov The UV-Vis spectrum of 3,5-dimethylphenol in an aqueous solution shows a weak band around 272 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. UV-Vis spectroscopy can be used to monitor reactions involving the phenolic ring and to study the photophysical properties of the molecule, such as its absorption and emission characteristics. umaine.edu

| Spectroscopic Data | Characteristic Absorption |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~2200 (C-D stretch), ~1600 & ~1500 (C=C aromatic stretch), ~1200 (C-O stretch) |

| UV-Vis (H₂O, nm) | ~272 (π-π* transition) |

This table presents typical spectroscopic data for dimethylphenols and the expected regions for the deuterated compound.

Monitoring Deuteration Processes via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful analytical tool for monitoring the synthesis and purity of isotopically labeled compounds like this compound. The substitution of hydrogen atoms with their heavier isotope, deuterium, induces a predictable shift in the vibrational frequencies of molecular bonds, a phenomenon rooted in the principles of the harmonic oscillator model.

The vibrational frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the two atoms. Since the carbon-deuterium (C-D) bond has a greater reduced mass than the carbon-hydrogen (C-H) bond, its stretching and bending vibrations occur at lower frequencies. researchgate.net This isotopic shift provides a distinct spectral signature that allows for the direct monitoring of the deuteration process. For instance, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum, whereas C-D stretches are observed at significantly lower wavenumbers, approximately in the 2000–2300 cm⁻¹ range. researchgate.net

By acquiring IR or Raman spectra during the synthesis of this compound, researchers can track the disappearance of the C-H vibrational bands of the methyl groups in the starting material (3,5-Dimethylphenol) and the concurrent appearance of the C-D bands. The relative intensities of these peaks can provide a quantitative measure of the degree of deuteration, ensuring the reaction has gone to completion and the final product has the desired isotopic purity. Studies on analogous deuterated heterocyclic compounds, such as 3,5-dimethylpyrazole, have successfully used this combined experimental and computational approach to assign the observed vibrational bands and confirm the molecular structure. nih.gov The precision of this method allows for a high degree of confidence in the isotopic enrichment of the final compound. researchgate.net

Table 1: Comparison of Theoretical Vibrational Frequencies for C-H and C-D Bonds

This table illustrates the theoretical frequency shift resulting from isotopic substitution, which forms the basis for monitoring deuteration using vibrational spectroscopy. The calculation uses the diatomic molecule approximation. researchgate.net

| Bond Type | Reduced Mass (µ) | Theoretical Frequency Ratio (ν_CH / ν_CD) | Typical IR Stretching Region (cm⁻¹) |

| C-H | ~0.923 | \multirow{2}{*}{~1.37} | 2800 - 3000 |

| C-D | ~1.714 | 2000 - 2300 |

Photophysical Behavior of Phenols in Environmental Models

The study of the photophysical behavior of phenolic compounds is crucial for understanding their fate and transport in the environment. researchgate.net this compound, as a deuterated analogue, is an invaluable tool in these investigations, primarily serving as an internal standard or tracer in complex environmental matrices. gov.bc.ca Its photophysical properties, while fundamentally similar to its non-deuterated counterpart, are leveraged to distinguish it from naturally occurring phenols in environmental samples.

The photophysical characteristics of phenols are dominated by electronic transitions within the aromatic ring and are sensitive to the molecular environment. acs.org Key properties investigated include:

UV-Vis Absorption: Phenols exhibit strong absorption in the ultraviolet region, corresponding to π-π* transitions. The position and intensity of these absorption bands can be influenced by solvent polarity.

Fluorescence Emission: Upon excitation, many phenolic compounds fluoresce. The emission wavelength and quantum yield are highly dependent on the solvent environment, a phenomenon known as solvatochromism. mdpi.com In polar solvents, the excited state can be stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. acs.org

In environmental models, deuterated standards like this compound are added to samples (e.g., water, soil extracts) to accurately quantify the concentration of the target analyte (3,5-Dimethylphenol) using methods like gas chromatography-mass spectrometry (GC-MS). nih.gov The slight mass difference allows the mass spectrometer to differentiate the analyte from the deuterated standard, correcting for any loss during sample preparation and analysis.

Furthermore, time-resolved spectroscopic studies on related deuterated phenols, such as phenol-d5, have been used to investigate fundamental photophysical processes like intramolecular vibrational energy redistribution (IVR) and dissociation of hydrogen bonds. nii.ac.jp These studies provide insight into the energy dissipation pathways of excited phenol molecules, which is critical for modeling their photochemical degradation in aquatic environments. The use of deuteration helps elucidate these complex dynamics by altering vibrational lifetimes without significantly changing the electronic structure. nii.ac.jp

Table 2: Representative Solvatochromic Fluorescence of a Phenolic Compound

This table shows how the fluorescence emission of a representative phenol-containing compound shifts with solvent polarity, illustrating a key photophysical behavior studied in environmental models. mdpi.com

| Solvent | Polarity | Fluorescence Emission Maximum (nm) |

| Cyclohexane (CHX) | Nonpolar | 406 |

| Dichloromethane (DCM) | Polar Aprotic | 425 |

| Tetrahydrofuran (THF) | Polar Aprotic | 434 |

| Dimethylformamide (DMF) | Polar Aprotic | 435 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 440 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost. For 3,5-Dimethyl-d6-phenol, DFT calculations are crucial for understanding its fundamental characteristics.

The geometric optimization of this compound involves finding the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. For its non-deuterated counterpart, 3,5-dimethylphenol (B42653), computational studies have been performed to determine its optimized geometry. aip.orgosti.govrsc.org These studies indicate that the molecule possesses a planar aromatic ring with the hydroxyl group and methyl groups attached.

Conformational analysis of phenols and their derivatives often focuses on the orientation of the hydroxyl group relative to the aromatic ring. For 3,5-dimethylphenol, due to the meta-positioning of the methyl groups, there is only one significant conformer regarding the ring structure. oup.com However, the rotation of the methyl groups themselves can be a subject of conformational analysis.

For this compound, the geometric parameters such as bond lengths and angles are expected to be very similar to those of 3,5-dimethylphenol. The primary difference arises from the increased mass of deuterium (B1214612) compared to hydrogen in the methyl groups. This isotopic substitution does not significantly alter the electronic potential energy surface, and therefore, the equilibrium geometry remains virtually unchanged. However, the vibrational frequencies associated with the C-D bonds will be lower than those of the C-H bonds, which is a key factor in interpreting spectroscopic data and kinetic isotope effects.

Table 1: Representative Calculated Geometric Parameters for 3,5-Dimethylphenol (as a proxy for this compound) (Note: Specific experimental or calculated data for this compound is not readily available in the searched literature. The data below is based on typical values for 3,5-dimethylphenol from computational studies and databases and serves as an illustrative example.)

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O bond length | ~1.37 Å |

| O-H bond length | ~0.96 Å |

| C-CH3 bond length | ~1.51 Å |

| C-O-H bond angle | ~109° |

| Aromatic C-C-C bond angle | ~120° |

This table is illustrative. For precise values, specific DFT calculations on this compound would be required.

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comacs.org

For 3,5-dimethylphenol, DFT calculations have been used to determine its HOMO and LUMO energies. researchgate.net The HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl and methyl groups. The LUMO is generally distributed over the aromatic ring.

The deuteration of the methyl groups in this compound is expected to have a negligible effect on the HOMO and LUMO energy levels. This is because the electronic character of deuterium is identical to that of hydrogen, and the frontier orbitals are primarily influenced by the electronic nature of the phenol ring and its substituents, not the nuclear mass.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for 3,5-Dimethylphenol (as a proxy for this compound) (Note: These values are illustrative and based on general findings for dimethylphenols. The exact values can vary with the level of theory and basis set used in the DFT calculation.)

| Parameter | Representative Value |

| HOMO Energy | ~ -6.0 to -6.3 eV |

| LUMO Energy | ~ -0.4 to 1.8 eV |

| HOMO-LUMO Gap | ~ 4.5 to 7.8 eV |

This table is illustrative. For precise values, specific DFT calculations on this compound would be required.

Geometric Optimization and Conformer Analysis of Deuterated Phenols

Simulation of Spectroscopic Parameters (NMR, IR, MS)

Computational methods can simulate various types of spectra, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, the ¹H NMR spectrum would be significantly different from its non-deuterated analog due to the absence of signals from the methyl protons. The signal for the remaining aromatic and hydroxyl protons would be predicted. The ¹³C NMR spectrum would show signals for the deuterated methyl carbons, which would likely appear as multiplets due to C-D coupling, and their chemical shift would be slightly different from the non-deuterated compound. uq.edu.aursc.orgchemicalbook.com

IR Spectroscopy: IR spectra can be simulated from the calculated vibrational frequencies. A key feature in the simulated IR spectrum of this compound would be the appearance of C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in 3,5-dimethylphenol. The characteristic O-H stretching frequency would remain largely unaffected. frontiersin.org

Mass Spectrometry (MS): While not directly a computational simulation in the same vein as NMR or IR, the molecular weight for mass spectrometry is a direct output of the molecular formula. The molecular weight of this compound (C₈H₄D₆O) is approximately 128.20 g/mol , which is 6 units higher than that of 3,5-dimethylphenol (C₈H₁₀O, 122.16 g/mol ). nih.gov

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms. wikipedia.orgcolumbia.edu Deuteration of the methyl groups in this compound would lead to a secondary kinetic isotope effect in reactions where the C-H bonds of the methyl groups are not broken in the rate-determining step but influence the reaction rate through changes in hyperconjugation or steric effects. wikipedia.org

In reactions involving the cleavage of a C-H bond from a methyl group, a significant primary kinetic isotope effect (kH/kD > 1) would be predicted. researcher.life This is because the C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break. For example, in oxidation reactions where a hydrogen atom is abstracted from a methyl group, the deuterated compound would react more slowly than the non-deuterated one. The magnitude of the KIE can provide insights into the transition state of the reaction. nih.gov Theoretical calculations can be used to model the transition states for reactions involving both 3,5-dimethylphenol and its d6-analog to predict the KIE and compare it with experimental data. frontiersin.org

Applications in Environmental Research and Analysis

Tracing Phenolic Pollutants and Their Transformation Products

The use of stable isotope-labeled compounds is a powerful strategy for tracing the biotransformation of specific pollutants within complex environmental samples. nih.gov By introducing a deuterated compound like 3,5-Dimethyl-d6-phenol into an environmental system, such as contaminated soil or water, researchers can track its path and identify the products that form as it degrades. This technique, often referred to as stable isotope-assisted metabolomics (SIAM), provides significant insights into the metabolic pathways of pollutants. nih.govgdut.edu.cn

Phenolic compounds are a class of pollutants of significant environmental concern due to their toxicity and prevalence in industrial wastewater. nih.govacs.orgomicsonline.org Understanding their degradation is crucial for assessing environmental risk and developing remediation strategies. When 13C-labeled or deuterated phenolic compounds are added to environmental samples, they are transformed into labeled metabolites. nih.gov These can be detected using high-resolution mass spectrometry (HRMS), allowing for the identification of previously unknown degradation products and pathways. nih.govacs.org

Research has demonstrated the utility of this approach for various pollutants. For instance, stable isotope labeling has been applied to study the biotransformation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soil, revealing ring-cleavage products and the role of specific microorganisms. nih.gov Similarly, studies on bisphenol S (BPS), another phenolic contaminant, used SIAM to identify hydrolysis and oxidation as key initial degradation pathways. gdut.edu.cn This method helps to discard the vast majority of noise signals in non-targeted analysis, enabling the efficient extraction and identification of true transformation products (TPs). acs.org The insights gained from tracing these labeled compounds help to build a comprehensive picture of how phenolic pollutants behave and break down under real-world environmental conditions. researchgate.netmdpi.com

Quantitative Analysis of Phenols in Complex Environmental Matrices

One of the most critical applications of this compound in environmental analysis is its use as an internal standard for the quantification of other phenolic compounds. isotope.com The analysis of environmental samples—such as air, water, or soil—is often challenging due to the complexity of the matrix and the low concentrations of pollutants. acs.orgnih.gov

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that utilizes isotopically labeled compounds to achieve highly accurate and precise measurements. In this method, a known amount of a labeled standard, such as this compound, is added to a sample before any extraction or cleanup steps. acs.orgnih.gov Because the labeled standard is chemically almost identical to the target analytes (the unlabeled phenols), it behaves similarly throughout the entire analytical process, experiencing the same losses during sample preparation.

By measuring the ratio of the native analyte to the labeled internal standard in the final extract using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can accurately calculate the initial concentration of the analyte in the sample, compensating for any procedural losses. acs.org The use of deuterated internal standards is crucial for reliable quantification, as it corrects for variations in extraction efficiency and matrix effects, which can otherwise lead to erroneous results. This approach has been successfully applied to the determination of various phenols, including methoxyphenols in atmospheric particulate matter and a range of environmental phenols in urine. acs.orgnih.govoup.com

| Analytical Technique | Matrix | Target Analytes | Role of Deuterated Standard | Research Findings | Reference(s) |

| GC-MS | Ambient Particulate Matter (PM) | Methoxyphenols | Internal standard for recovery determination | Method achieved 63-100% recovery and a precision of 2-6%. | acs.org, nih.gov |

| UPLC-MS/MS | Human Urine | Nine environmental phenols (e.g., BPA, triclosan) | Internal standard (BPA-d6) for quantification | The method allows for the accurate measurement of urinary phenol (B47542) concentrations to assess human exposure. | oup.com |

| GC-MS | Environmental Samples | Alkylphenols | Internal standard to correct for differing elution properties | Use of labeled branched isomers is crucial for accurate results, as n-isomers behave differently. | |

| GC-IRMS | Soil | Phenolic compounds (e.g., tyrosol) | Tracer for biodegradation studies | Allowed for the differentiation between photodegradation and biodegradation mechanisms. | nih.gov |

Modeling Environmental Fate and Transport Mechanisms

Understanding the environmental fate and transport of pollutants involves determining how they move through and persist in different environmental compartments like air, water, and soil. lsrca.on.ca Deuterated compounds like this compound are instrumental in studies that aim to model these complex processes. researchgate.net Isotope labeling allows researchers to conduct experiments that simulate environmental conditions and track the movement and degradation of specific pollutants without ambiguity. science.gov

For example, deuterated tracers can be used in field or laboratory experiments to simulate the degradation of a pollutant in a specific environment, such as nonylphenol in leafy vegetables irrigated with reclaimed water. researchgate.net In one study, the isotopic tracer 4-n-NP-2,3,5,6-d4-OD was used to track nonylphenol degradation in cabbage, showing that over 80% of the tracer degraded within the first seven days. researchgate.net This type of data is invaluable for developing and validating environmental fate models.

These models, such as the PROduction-to-Exposure (PROTEX) model, simulate the distribution and persistence of chemicals across various indoor and outdoor environments. acs.org By incorporating data from experiments using labeled compounds, these models can more accurately predict the persistence of pollutants and their transformation products, as well as potential human exposure. acs.org The use of stable isotope labeling is a key tool for investigating the environmental transport and degradation of pollutants, providing essential data for risk assessment and regulatory decisions. researchgate.netcanada.ca

Future Research Directions and Emerging Applications

Integration with Advanced Multi-Omics Approaches

The era of "omics" research, encompassing genomics, proteomics, transcriptomics, and metabolomics, relies on the accurate quantification of a multitude of molecules within a biological system to understand complex processes. In fields like metabolomics and lipidomics, which involve the analysis of numerous small molecules, significant challenges such as matrix effects and variations in instrument response can impede accurate quantification. sigmaaldrich.comnih.gov The use of stable isotope-labeled internal standards, such as 3,5-Dimethyl-d6-phenol, is a cornerstone strategy to address these issues. acs.orgmdpi.com

The integration of this compound and similar deuterated compounds into multi-omics workflows is a critical area of ongoing development. Its chemical similarity to a range of phenolic analytes allows it to mimic the behavior of these target compounds during sample preparation, chromatography, and mass spectrometry analysis. mdpi.com This co-elution and similar ionization behavior enable it to effectively compensate for variations, leading to more precise and accurate quantification of endogenous phenolic compounds. mdpi.com

Future research will likely focus on expanding the use of this compound as an internal standard in large-scale, multi-omics studies investigating the role of phenolic compounds in health and disease. core.ac.uk This includes its application in untargeted metabolomics, where identifying and quantifying unknown compounds is a primary goal. acs.org The development of multi-class internal standard mixtures, which would include this compound, is a promising approach for comprehensive and high-throughput analysis of complex biological samples. sigmaaldrich.com

Table 1: Illustrative Performance of an Analytical Method for Phenolic Compounds Using a Deuterated Internal Standard

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.02 - 0.90 ng/mL oup.com |

| Limit of Quantification (LOQ) | 0.03 - 32.8 µg/kg mdpi.com |

| Intra-day Precision (RSD%) | < 8.4% mdpi.com |

| Inter-day Precision (RSD%) | < 14.4% mdpi.com |

| Recovery (%) | 81.9 - 117.2% mdpi.com |

This table illustrates typical validation parameters for analytical methods determining phenolic compounds using stable isotope dilution with deuterated internal standards. The data is representative of the performance that can be achieved.

Development of Novel Deuterated Probes for Specific Research Questions

Beyond its role as a passive internal standard, this compound serves as a valuable building block for the creation of novel deuterated probes. These probes are designed to actively investigate specific biological or chemical processes. The deuterium (B1214612) label provides a unique spectroscopic signature that can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

One emerging area is the development of chemoselective probes for labeling and enriching specific classes of molecules from complex mixtures. For instance, native and deuterated probes have been developed to target phenol-containing glycopeptides, facilitating their discovery and characterization in complex biological environments. researchgate.net The deuterium atoms in such probes can provide a distinct mass shift, aiding in the identification of labeled species in a complex background.

Furthermore, deuterated compounds are instrumental in mechanistic studies. The kinetic isotope effect, where the replacement of hydrogen with deuterium alters reaction rates, can be exploited to elucidate reaction mechanisms. acs.org By strategically placing deuterium atoms on a molecule like 3,5-dimethylphenol (B42653), researchers can gain insights into the transition states and rate-determining steps of chemical and enzymatic reactions involving phenolic compounds. Future work in this area will likely involve the synthesis of more complex and functionally diverse deuterated probes derived from this compound to investigate a wider range of biological questions, from enzyme kinetics to the dynamics of protein-ligand interactions. nih.gov

Advancements in Automated Deuteration Techniques for Research

The broader application of this compound and other deuterated compounds in research is currently limited by the often complex, time-consuming, and costly synthetic procedures required for their preparation. tn-sanso.co.jp To address this, significant research efforts are being directed towards the development of automated deuteration techniques.

Flow chemistry is a particularly promising approach for the automated and efficient synthesis of deuterated compounds. tn-sanso.co.jprsc.orgresearchgate.net This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. Flow synthesis offers several advantages over traditional batch methods, including improved reaction efficiency, higher yields, enhanced safety, and the potential for high-throughput production. tn-sanso.co.jpmpg.de Recent developments have demonstrated the successful use of flow reactors for the H-D exchange reaction of aromatic compounds using heavy water (D₂O) as the deuterium source. tn-sanso.co.jp

Microreactor technology is another avenue being explored for the automated synthesis of deuterated phenols. These miniaturized reactors offer rapid and efficient mixing and heat transfer, which can lead to faster reaction times and higher yields. sigmaaldrich.com The automation of these synthesis platforms, potentially integrated with artificial intelligence for process optimization, could significantly reduce the cost and labor associated with producing this compound, making it more readily available for a wider range of research applications. mpg.de

Table 2: Comparison of Deuteration Synthesis Methods

| Method | Advantages | Disadvantages |

| Batch Synthesis | Well-established, suitable for small-scale synthesis. | Time-consuming, difficult to scale up, less efficient. tn-sanso.co.jp |

| Flow Chemistry | High throughput, scalable, precise control, enhanced safety. tn-sanso.co.jprsc.org | Requires specialized equipment. |

| Microreactor Technology | Rapid reactions, high efficiency, low reagent consumption. sigmaaldrich.com | Limited to small-scale production. |

Role in Next-Generation Reference Materials for Interlaboratory Comparisons

The reliability and comparability of analytical data are paramount in scientific research, clinical diagnostics, and environmental monitoring. Interlaboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of different laboratories and analytical methods. mdpi.comnih.gov In these studies, certified reference materials (CRMs) with accurately known concentrations of analytes are distributed to participating laboratories.

Deuterated compounds like this compound are ideal candidates for inclusion in next-generation CRMs for the analysis of phenolic compounds. Their use as internal standards in isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for achieving high accuracy and precision in quantification. mdpi.com The inclusion of this compound in CRMs would allow laboratories to validate their analytical methods and ensure that their results are traceable to a common reference.

The development of CRMs for a wider range of environmental contaminants and biological markers is an ongoing need. nih.gov As analytical techniques become more sensitive, the demand for high-quality reference materials to ensure the accuracy of low-level measurements increases. The stability and known isotopic enrichment of this compound make it a valuable component for these next-generation reference materials, which will play a crucial role in improving the quality and consistency of analytical data across different studies and laboratories. mdpi.comsigmaaldrich.com

Q & A

Q. Methodological Guidance

- Experimental Design : Use a crossover study to compare metabolic or environmental fate of deuterated vs. non-deuterated forms.

- Validation : Confirm tracer integrity via MS/MS fragmentation patterns to rule in-source deuterium loss.

- Data Normalization : Correct for natural abundance of deuterium in controls using isotope ratio mass spectrometry (IRMS) .

How can computational chemistry aid in predicting reaction pathways for this compound?

Advanced Research Focus

DFT calculations model deuterium’s impact on reaction energetics (e.g., transition state stabilization). For example:

- Simulate KIEs for nucleophilic aromatic substitution to predict regioselectivity.

- Compare activation energies for H/D exchange in acidic vs. basic conditions.

- Validate computational models with experimental kinetic data .

What are the ethical and safety considerations when handling deuterated phenols?

Q. Methodological Guidance

- Waste Management : Segregate deuterated waste to avoid environmental isotopic contamination.

- Ventilation : Use fume hoods for reactions involving volatile deuterated solvents (e.g., CDCl₃).

- Documentation : Maintain records of deuterium use per institutional guidelines for isotopic labeling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.